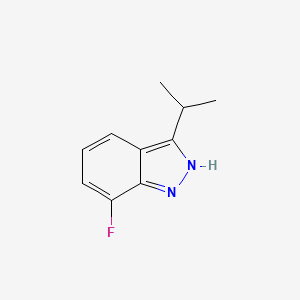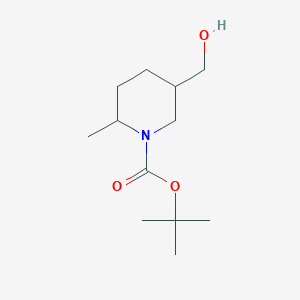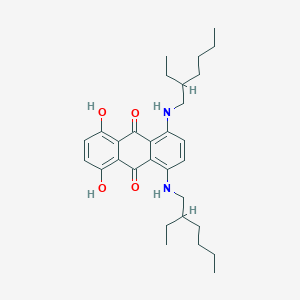
1,4-Bis((2-ethylhexyl)amino)-5,8-dihydroxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis((2-ethylhexyl)amino)-5,8-dihydroxyanthracene-9,10-dione is a synthetic organic compound belonging to the anthraquinone family. This compound is characterized by its two ethylhexylamine groups attached to the anthraquinone core, which is further substituted with hydroxyl groups at positions 5 and 8. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and as intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((2-ethylhexyl)amino)-5,8-dihydroxyanthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with 1,4-dihydroxyanthraquinone.
Amination: The hydroxyl groups at positions 1 and 4 are substituted with 2-ethylhexylamine through a nucleophilic substitution reaction. This step requires a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the reaction.
Purification: The crude product is purified by recrystallization from a solvent mixture, such as water and ethanol, to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the amination reaction under controlled temperature and pressure conditions.
Continuous Flow Systems: Continuous flow systems may be employed to enhance reaction efficiency and yield.
Purification and Isolation: Industrial purification techniques, such as column chromatography and crystallization, are used to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis((2-ethylhexyl)amino)-5,8-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone groups back to hydroquinone.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives.
Applications De Recherche Scientifique
1,4-Bis((2-ethylhexyl)amino)-5,8-dihydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a redox-active molecule in organic redox flow batteries due to its multiple oxidation states.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 1,4-Bis((2-ethylhexyl)amino)-5,8-dihydroxyanthracene-9,10-dione involves its redox properties. The compound can undergo reversible oxidation and reduction reactions, making it suitable for applications in energy storage systems like redox flow batteries . The molecular targets and pathways involved include electron transfer processes and interactions with redox-active species.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diaminoanthraquinone: Similar structure but lacks the ethylhexylamine groups.
1,4-Dihydroxyanthraquinone: Lacks the amino groups and has only hydroxyl groups.
1,4-Bis((2-methoxyethyl)amino)anthraquinone: Similar structure with different alkylamine groups.
Uniqueness
1,4-Bis((2-ethylhexyl)amino)-5,8-dihydroxyanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct redox properties and solubility characteristics. This makes it particularly suitable for applications in redox flow batteries and other energy storage systems .
Propriétés
Numéro CAS |
295800-70-3 |
|---|---|
Formule moléculaire |
C30H42N2O4 |
Poids moléculaire |
494.7 g/mol |
Nom IUPAC |
1,4-bis(2-ethylhexylamino)-5,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C30H42N2O4/c1-5-9-11-19(7-3)17-31-21-13-14-22(32-18-20(8-4)12-10-6-2)26-25(21)29(35)27-23(33)15-16-24(34)28(27)30(26)36/h13-16,19-20,31-34H,5-12,17-18H2,1-4H3 |
Clé InChI |
HJPZLFBZKDXVOA-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CNC1=C2C(=C(C=C1)NCC(CC)CCCC)C(=O)C3=C(C=CC(=C3C2=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




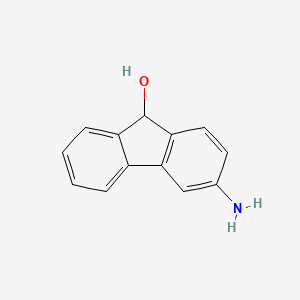

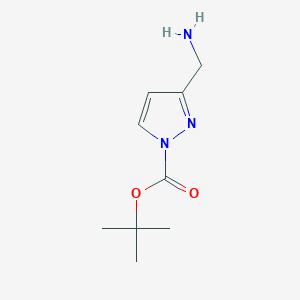

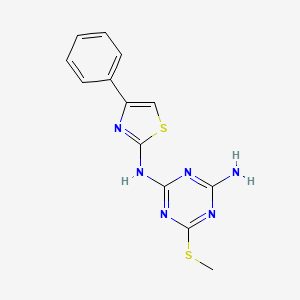

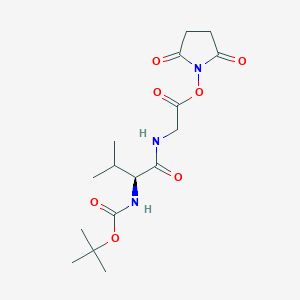
![(S)-Methyl3-amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate](/img/structure/B13141543.png)
![(1R,5R)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B13141544.png)
